molecular formula C21H26OS B14290451 S-(4-octylphenyl) benzenecarbothioate CAS No. 118058-59-6

S-(4-octylphenyl) benzenecarbothioate

Cat. No.: B14290451
CAS No.: 118058-59-6
M. Wt: 326.5 g/mol
InChI Key: RSNMMGRRKZHZLV-UHFFFAOYSA-N
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Description

S-(4-Octylphenyl) benzenecarbothioate is a thioester derivative characterized by a benzenecarbothioate core linked to a 4-octylphenyl group. The compound combines a hydrophobic octyl chain with a polarizable thioester moiety, making it structurally distinct from conventional esters or amides. The octyl chain likely enhances lipophilicity, influencing solubility, aggregation behavior, and interaction with biological membranes, as seen in compounds like FTY720 (an immunomodulator with a 4-octylphenyl group) .

Properties

CAS No.

118058-59-6

Molecular Formula

C21H26OS

Molecular Weight

326.5 g/mol

IUPAC Name

S-(4-octylphenyl) benzenecarbothioate

InChI

InChI=1S/C21H26OS/c1-2-3-4-5-6-8-11-18-14-16-20(17-15-18)23-21(22)19-12-9-7-10-13-19/h7,9-10,12-17H,2-6,8,11H2,1H3

InChI Key

RSNMMGRRKZHZLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)SC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-octylphenyl) benzenecarbothioate typically involves the reaction of benzenecarbothioic acid with 4-octylphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioester bond. The general reaction scheme is as follows:

Benzenecarbothioic acid+4-octylphenolDCCS-(4-octylphenyl) benzenecarbothioate+Dicyclohexylurea\text{Benzenecarbothioic acid} + \text{4-octylphenol} \xrightarrow{\text{DCC}} \text{this compound} + \text{Dicyclohexylurea} Benzenecarbothioic acid+4-octylphenolDCC​S-(4-octylphenyl) benzenecarbothioate+Dicyclohexylurea

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(4-octylphenyl) benzenecarbothioate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially in the presence of electron-withdrawing groups. Reagents such as sodium hydroxide (NaOH) can facilitate these reactions.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: NaOH

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

Chemistry: S-(4-octylphenyl) benzenecarbothioate is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds. It serves as a building block for more complex molecules.

Biology: In biological research, this compound is studied for its potential role in modulating enzyme activity. Thioesters are known to interact with various enzymes, making them valuable tools in enzymology studies.

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of drugs targeting specific enzymes or pathways. Its ability to form stable thioester bonds makes it a candidate for drug design.

Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and lubricants.

Mechanism of Action

The mechanism of action of S-(4-octylphenyl) benzenecarbothioate involves its interaction with specific molecular targets, such as enzymes. The thioester bond can undergo nucleophilic attack by active site residues, leading to the formation of enzyme-substrate complexes. This interaction can modulate the activity of the enzyme, either inhibiting or activating its function. The pathways involved depend on the specific enzyme and the context of the reaction.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs: Substituent Effects
Compound Name Core Structure Substituent Key Properties/Applications Reference
S-(4-Octylphenyl) benzenecarbothioate Benzenecarbothioate 4-Octylphenyl (C₈H₁₇) Hypothesized: High hydrophobicity; potential for liquid crystal or drug delivery applications N/A
S-(4-Chlorophenyl) benzenecarbothioate Benzenecarbothioate 4-Chlorophenyl (Cl) Higher polarity; electron-withdrawing group may enhance chemical reactivity
CE8 (4-(2-methylbutyl)phenyl 4-(4-octylphenyl)benzoate) Benzoate ester 4-Octylphenyl (C₈H₁₇) Liquid crystal with blue phase; dielectric properties studied
S-Benzyldibenzenecarbothioate (BBCT) Benzenecarbothioate Benzyl (C₆H₅CH₂) Antimicrobial activity against S. aureus, P. aeruginosa, and B. subtilis

Key Observations :

  • Octylphenyl vs.
  • Thioester vs. Ester : Thioesters (e.g., benzenecarbothioates) exhibit lower hydrolytic stability compared to esters (e.g., CE8), which may limit their use in aqueous environments .

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